
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a nucleophilic substitution reaction with 2-methoxyethanol to form 4-(2-methoxyethoxy)aniline.
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Piperidine Ring: The final step involves the reaction of the aniline derivative with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline or piperidine moieties.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(2-Methoxyethoxy)aniline: Lacks the piperidine ring but shares the aniline and 2-methoxyethoxy moieties.
4-(Piperidin-1-yl)aniline: Contains the piperidine ring but lacks the 2-methoxyethoxy group.
3-(2-Ethoxyethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is unique due to the combination of the piperidine ring and the 2-methoxyethoxy group, which imparts distinct chemical and biological properties
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
3-(2-methoxyethoxy)-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-9-10-18-14-11-12(15)5-6-13(14)16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI 键 |
GNXXVCUDUWEHND-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


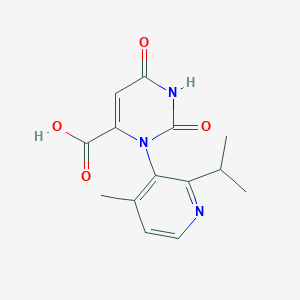
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
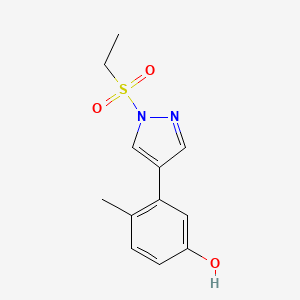
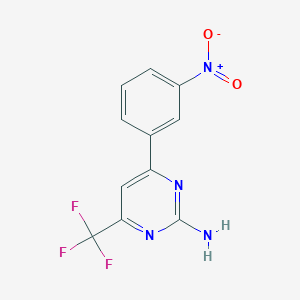


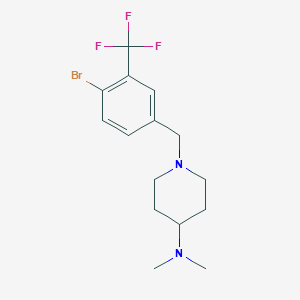
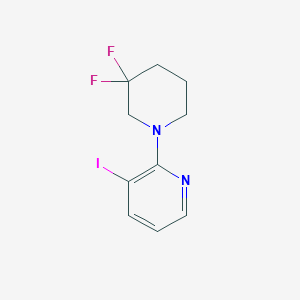
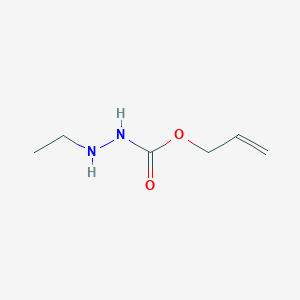


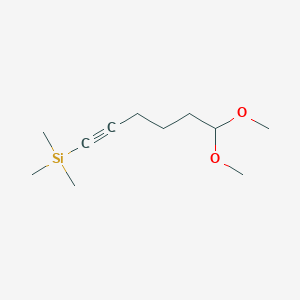
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
